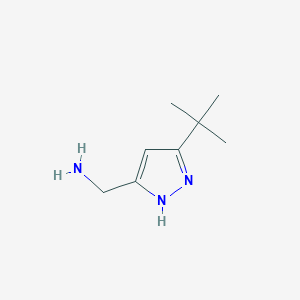

(3-tert-butyl-1H-pyrazol-5-yl)methanamine

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Organic Synthesis

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Just a few years later, in 1889, the first synthesis of the pyrazole ring was achieved by Eduard Buchner. mdpi.comglobalresearchonline.net A classical and enduring method for synthesizing substituted pyrazoles, known as the Knorr synthesis, involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). numberanalytics.comnih.gov This straightforward approach provides access to a wide variety of pyrazole derivatives.

Initially, the synthesis of pyrazoles was primarily achieved through traditional methods like the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, or the condensation of 1,3-diketones with hydrazine. wikipedia.orgnih.gov Over the decades, the field has evolved significantly, with the development of more sophisticated and efficient synthetic methodologies. mdpi.comnumberanalytics.com Modern techniques, including transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes, have expanded the synthetic chemist's toolbox, allowing for the creation of highly functionalized and structurally diverse pyrazole derivatives. mdpi.com This continuous evolution underscores the sustained interest in pyrazoles, driven by the discovery of their fascinating properties and applications in various scientific domains. mdpi.com

Broad Significance of N-Heterocyclic Amines as Core Structures in Chemical Research

Nitrogen-containing heterocyclic compounds, often referred to as N-heterocyclic amines, are fundamental building blocks in the chemical sciences. nih.gov Their significance is particularly pronounced in medicinal chemistry and drug discovery, where they are integral components of numerous biologically active molecules. nih.govresearchgate.net It is estimated that over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic moiety. researchgate.net

The prevalence of these structures in pharmaceuticals stems from the ability of the nitrogen atoms within the heterocyclic ring to form hydrogen bonds with biological targets, a crucial interaction for modulating biological activity. nih.gov N-heterocyclic amines are found in a vast array of natural products, including vitamins, alkaloids, and the nucleobases that constitute DNA and RNA. nih.govwikipedia.orglibretexts.org Their diverse biological functions range from essential vitamins like niacin (vitamin B3) to psychoactive alkaloids such as nicotine. wikipedia.org The versatility of N-heterocyclic amines makes them a privileged scaffold in the design of new therapeutic agents for a wide spectrum of diseases. nih.gov

Strategic Importance of (3-tert-butyl-1H-pyrazol-5-yl)methanamine as a Synthetic Precursor and Building Block

This compound emerges as a strategically important molecule, serving as a valuable precursor and building block in the synthesis of more complex chemical entities. While this specific compound is a methanamine derivative, its utility is closely linked to the broader class of 5-aminopyrazoles, which are extensively used as templates for preparing a variety of bicyclic N-heterocycles with applications in medicinal chemistry and materials science. semanticscholar.org

The core structure, characterized by a pyrazole ring substituted with a tert-butyl group and a methanamine group, offers several advantages for synthetic chemists. The tert-butyl group enhances lipophilicity and can provide steric stability, which can be beneficial for the pharmacokinetic properties of potential drug candidates. The primary amine of the methanamine group is a versatile functional handle for a wide range of chemical transformations.

Research has demonstrated the utility of the closely related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine as a starting material for various synthetic endeavors. For instance, it is used in condensation reactions with aldehydes to form N-pyrazolyl imines, which are key intermediates for synthesizing other valuable pyrazole derivatives. researchgate.netmdpi.com It also serves as a reactant in sulfonamidation reactions to produce pyrazole-sulfonamide hybrids, which are being investigated for their biological activities. mdpi.com The isocyanate derivative, 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole, synthesized from the corresponding amine, is a critical intermediate for FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are relevant in the treatment of Acute Myeloid Leukemia (AML).

The following table summarizes some of the key reactions involving the 3-tert-butyl-1H-pyrazol-5-amine core, illustrating its role as a versatile building block.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Aldehydes (e.g., p-methoxybenzaldehyde) | N-(5-pyrazolyl)imine | Intermediate for N-heterocyclic amines |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Pyrazole-based benzenesulfonamide | Medicinal chemistry |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Phosgene or equivalents | Isocyanate derivative | Intermediate for FLT3 inhibitors |

These examples highlight the strategic importance of the this compound scaffold as a platform for generating diverse and potentially bioactive molecules.

Current Research Landscape and Gaps in Understanding this compound Chemistry

The current research landscape involving the this compound core and its analogues is vibrant and primarily focused on the synthesis of novel derivatives and the exploration of their potential applications. A significant area of investigation is in medicinal chemistry, where derivatives are being designed and synthesized as inhibitors of various biological targets. As mentioned, derivatives of the corresponding isocyanate are being explored as FLT3 inhibitors for AML.

In addition to medicinal applications, the functionalization of this pyrazole scaffold is being explored in materials science. For example, the isocyanate derivative has potential applications in polymer crosslinking and the surface functionalization of materials for biosensors.

Despite the progress in synthesizing a variety of derivatives, there remain gaps in the comprehensive understanding of the chemistry of this compound itself. While its role as a building block is evident, a detailed exploration of its own reactivity profile and the full spectrum of its potential synthetic transformations is an area that could benefit from further research. A deeper understanding of the structure-activity relationships (SAR) for this specific compound and its simple derivatives could provide valuable insights for the rational design of new molecules with desired properties. Furthermore, while many synthetic methods utilize the N-methylated analogue (3-tert-butyl-1-methyl-1H-pyrazol-5-amine), a more extensive investigation into the selective functionalization of the N-H pyrazole, this compound, could open up new avenues for creating novel chemical diversity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-tert-butyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXAEMPLVMJWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241667 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-66-8 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Tert Butyl 1h Pyrazol 5 Yl Methanamine and Its Analogues

Precursor Synthesis and Functionalization of the Pyrazole (B372694) Ring System

The foundation for the synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methanamine lies in the robust construction of the 3-tert-butyl-1H-pyrazole ring system. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate (B1144303) provides a direct route to 5-amino-3-tert-butyl-1H-pyrazole, a key intermediate. This precursor can then be further functionalized at the C5 position to introduce the required carbon for the methanamine group.

Another critical set of precursors are 3-tert-butyl-1H-pyrazole-5-carbaldehyde and 3-tert-butyl-1H-pyrazole-5-carbonitrile. The synthesis of pyrazole-carbaldehydes can be accomplished through methods like the Vilsmeier-Haack reaction on a suitable pyrazole substrate. umich.eduresearchgate.netresearchgate.net This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. umich.eduresearchgate.netresearchgate.net

Direct Synthesis Routes for this compound

One-Pot Condensation/Reduction Reaction Sequences

One-pot condensation/reduction sequences represent an elegant and efficient approach to the synthesis of aminomethylpyrazoles. While direct examples for the title compound are not extensively detailed in the literature, the synthesis of its N-substituted analogues provides a strong precedent for this methodology. mdpi.com This strategy typically involves the in situ formation of an imine or a related intermediate, followed by its immediate reduction to the corresponding amine.

For the synthesis of this compound, this could theoretically involve the reaction of 3-tert-butyl-1H-pyrazole-5-carbaldehyde with a source of ammonia (B1221849) to form an intermediate imine, which is then reduced in the same reaction vessel.

Performing reactions under solvent-free conditions is a key principle of green chemistry, offering benefits such as reduced waste, lower costs, and often, enhanced reaction rates. The synthesis of an N-substituted analogue, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been successfully demonstrated in a one-pot, two-step, solvent-free condensation/reduction sequence. mdpi.com In this procedure, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine was heated with p-methoxybenzaldehyde to form the corresponding imine, which was subsequently reduced. mdpi.com This suggests the potential for developing a similar solvent-free approach for the synthesis of the parent this compound from its corresponding aldehyde and an ammonia source.

The choice of reducing agent is critical in both one-pot and stepwise syntheses to ensure the selective reduction of the target functional group without affecting other parts of the molecule. For the reduction of nitriles, a common precursor to primary amines, strong hydride reagents like lithium aluminum hydride (LiAlH4) are highly effective. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, eventually leading to the primary amine after aqueous workup. libretexts.org

Another versatile reducing agent is Raney Nickel, often used in catalytic hydrogenation. umich.edusemanticscholar.orgmdma.chacs.orgresearchgate.net It can be employed with a hydrogen source, such as hydrogen gas or hydrazine hydrate, to reduce nitriles to primary amines under milder conditions compared to LiAlH4. umich.edumdma.ch The combination of Raney Ni with potassium borohydride (B1222165) (KBH4) in ethanol (B145695) has been shown to be an efficient system for the reduction of both aromatic and aliphatic nitriles to primary amines. umich.edusemanticscholar.org

For the reductive amination of aldehydes, sodium borohydride (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H) are commonly used. Sodium triacetoxyborohydride is particularly mild and selective for the reduction of iminium ions formed in situ. ineosopen.org

Below is a table summarizing various reducing agents and their typical applications in the synthesis of amines from nitriles and aldehydes.

| Reducing Agent | Precursor | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Nitrile | Primary Amine | Anhydrous ether or THF |

| Raney Nickel / H2 or Hydrazine | Nitrile | Primary Amine | Ethanol or Methanol (B129727), RT to reflux |

| Raney Nickel / KBH4 | Nitrile | Primary Amine | Ethanol, Room Temperature |

| Sodium Borohydride (NaBH4) | Imine | Amine | Methanol or Ethanol |

| Sodium Triacetoxyborohydride | Aldehyde + Amine | Amine | Dichloroethane or THF |

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form C-N bonds. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia in the presence of a reducing agent.

For the synthesis of this compound, the key reaction would be the reductive amination of 3-tert-butyl-1H-pyrazole-5-carbaldehyde with ammonia. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the primary amine. ineosopen.org

The use of catalysts in reductive amination can significantly enhance reaction efficiency, allowing for milder reaction conditions and improved selectivity. A variety of transition metal catalysts have been developed for this purpose.

Recent research has demonstrated the effectiveness of in situ-generated amorphous cobalt particles from CoCl2 and NaBH4 as a catalyst for the reductive amination of aldehydes and ketones with aqueous ammonia and hydrogen gas under mild conditions (80 °C, 1–10 bar H2). organic-chemistry.org This method has shown high selectivity and a broad substrate scope, making it a promising approach for the synthesis of primary amines, including potentially this compound. organic-chemistry.org

Nickel-based catalysts, such as those derived from the coprecipitation of nickel and aluminum salts (e.g., Ni6AlOx), have also been shown to be highly effective for the reductive amination of various aldehydes, including furanic aldehydes, with aqueous ammonia under mild conditions (100 °C, 1 bar H2). nih.gov These catalysts are often recyclable and exhibit high yields. nih.gov

The table below outlines some catalytic systems used in reductive amination.

| Catalyst System | Aldehyde/Ketone | Amine Source | Reducing Agent | Key Features |

| Amorphous Cobalt (from CoCl2/NaBH4) | Various aldehydes/ketones | Aqueous Ammonia | H2 | Mild conditions, high selectivity |

| Ni6AlOx | Various aldehydes/ketones | Aqueous Ammonia | H2 | Mild conditions, recyclable |

| Raney Nickel | Various aldehydes/ketones | Ammonia/Amines | H2 | Widely used, effective |

| Ruthenium/Niobium Pentoxide (Ru/Nb2O5) | Carbonyls with reducible groups | Ammonia/Amines | H2 | High activity and durability |

Non-Catalytic Reductive Amination Protocols

The synthesis of pyrazole-containing amines, such as this compound, can be achieved through the reductive amination of corresponding pyrazole-carbaldehydes. While catalytic methods are common, non-catalytic protocols offer an alternative route, avoiding transition metal contaminants. These reactions typically proceed in two stages: the initial formation of an imine or enamine intermediate via condensation of the aldehyde with an amine, followed by reduction.

In a typical non-catalytic approach, the reduction of the C=N bond is accomplished using hydride-based reducing agents. One effective reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly favored due to its mild nature and tolerance for a variety of functional groups. The reaction of a pyrazole-4-carbaldehyde with a primary or secondary amine in a solvent like dichloroethane, followed by the addition of sodium triacetoxyborohydride, can yield the corresponding amine product. ineosopen.org The process is often carried out at elevated temperatures to ensure the reaction proceeds to completion. ineosopen.org

The direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has been successfully demonstrated using sodium triacetoxyborohydride in refluxing dichloroethane, highlighting the utility of this method for structurally complex pyrazole derivatives. ineosopen.org This methodology is broadly applicable to the synthesis of diverse pyrazole amines, including analogues of this compound, by selecting the appropriate pyrazole aldehyde and amine starting materials.

Synthesis of Derivatized (3-tert-butyl-1H-pyrazol-5-yl)amine Structures

The primary amine functionality of this compound and its parent amine, 3-(tert-butyl)-1H-pyrazol-5-amine, serves as a versatile handle for the synthesis of a wide array of derivatized structures. These modifications, including imine formation and sulfonylation, are crucial for developing new compounds with tailored chemical and biological properties.

The condensation reaction between a primary pyrazolyl amine and a carbonyl compound (aldehyde or ketone) is a fundamental method for synthesizing N-pyrazolyl imines, also known as Schiff bases. rdd.edu.iqmasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) group. rdd.edu.iqmasterorganicchemistry.com

The synthesis of N-pyrazolyl imines can often be accomplished under mild, ambient-temperature conditions. An example is the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. This compound was prepared by reacting equimolar amounts of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084) in methanol. proquest.comsemanticscholar.org The reaction mixture was stirred at ambient temperature for 24 hours, leading to a high yield (81%) of the desired imine product. proquest.comsemanticscholar.org This approach is advantageous as it avoids the need for heating, which can sometimes lead to side reactions or degradation of sensitive substrates. The mild conditions and simple procedure make it a highly accessible method for generating pyrazole-based imines. semanticscholar.org

Table 1: Ambient-Temperature Synthesis of a Representative N-Pyrazolyl Imine proquest.comsemanticscholar.org

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Methanol | Ambient | 24 | 81 |

Imine formation is a reversible equilibrium reaction where water is produced as a byproduct. masterorganicchemistry.com To drive the reaction towards the product side and maximize the yield, it is essential to remove this water as it is formed. This is commonly achieved by using a drying agent. In the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, anhydrous magnesium sulfate (B86663) (MgSO₄) was used in excess for this purpose. proquest.comsemanticscholar.orgresearchgate.net Magnesium sulfate efficiently sequesters the water molecules, preventing the reverse reaction (hydrolysis of the imine) and ensuring a high conversion rate to the desired product. proquest.comsemanticscholar.org Other drying agents, such as molecular sieves, can also be employed depending on the specific reaction conditions and substrates. organic-chemistry.org

The reaction of a pyrazolyl amine with a sulfonyl chloride is a standard method for the preparation of pyrazole-based sulfonamides. This N-sulfonylation reaction typically requires a base to neutralize the hydrochloric acid generated during the reaction.

A pertinent example is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. This derivative was synthesized by treating 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature. researchgate.net Triethylamine (B128534) was used as the base to facilitate the reaction, which proceeded over 12 hours to afford the desired sulfonamide in high yield (88%). researchgate.net The study noted that a stoichiometric ratio of 1:2:2 (amine:sulfonyl chloride:base) was optimal for the transformation. researchgate.net This methodology provides an efficient route to pyrazole sulfonamides, which are a prominent class of compounds in medicinal chemistry. nih.gov

Table 2: Synthesis of a Pyrazole-Based Benzenesulfonamide researchgate.net

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | 12 | 88 |

The diversity of this compound analogues can be significantly expanded by modifying the substituents on the pyrazole ring itself. The properties of the final compound can be fine-tuned by introducing different functional groups at the N1, C3, and C4 positions of the pyrazole core. mdpi.comnih.gov

The synthesis of the pyrazole ring often begins with the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.gov By choosing appropriately substituted 1,3-dicarbonyl precursors, various groups can be installed at the C3 and C5 positions. For instance, using 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) in a reaction with hydrazine would yield a pyrazole with a tert-butyl group at one position and a phenyl group at the other.

Furthermore, the N1 position of the pyrazole ring can be substituted by using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) in the initial ring-forming reaction. nih.gov Alternatively, the N-H of an existing pyrazole can be alkylated or arylated in a subsequent step. Functionalization at the C4 position is also common, often achieved through electrophilic substitution reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group that can be further transformed. nih.govumich.edu These strategies allow for the systematic modification of the pyrazole scaffold, leading to a wide range of analogues with diverse electronic and steric properties. mdpi.com

Elucidation of Molecular Structure, Stereochemistry, and Conformation

Advanced Spectroscopic Characterization Techniques

The confirmation of the chemical structure of (3-tert-butyl-1H-pyrazol-5-yl)methanamine relies on the application of several instrumental analysis techniques. These methods offer precise information regarding the compound's molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both one-dimensional and two-dimensional NMR experiments are employed to establish the carbon-hydrogen framework and the spatial relationships between atoms.

While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected resonances can be inferred from the analysis of closely related, fully characterized derivatives.

In a typical ¹H NMR spectrum, the nine chemically equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield region, generally around 1.3 ppm. The methylene (B1212753) protons (-CH₂-) of the methanamine group would likely produce a singlet or a finely split multiplet adjacent to the amine group. The single proton on the pyrazole (B372694) ring (H-4) is expected to resonate as a singlet in the aromatic region. The protons of the amine (-NH₂) and the pyrazole N-H group would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

The ¹³C NMR spectrum would corroborate this structure. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon of the methanamine moiety, and the three distinct carbon atoms of the pyrazole ring (C-3, C-4, and C-5). The carbon attached to the bulky tert-butyl group (C-3) would appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.3 (s, 9H) | ~30 (methyls), ~32 (quaternary) |

| -CH₂NH₂ | Variable (s, 2H) | Variable |

| Pyrazole C4-H | Variable (s, 1H) | Variable |

| -NH₂ | Variable (br s, 2H) | - |

| Pyrazole N1-H | Variable (br s, 1H) | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. For this molecule, significant correlations would not be expected due to the prevalence of singlet signals, but it would confirm the absence of coupling for the isolated ring proton and the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the tert-butyl protons to the C-3 and quaternary carbons of the pyrazole ring, and the methylene protons to the C-5 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could reveal through-space interactions between the methylene protons and the pyrazole ring proton, helping to define the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine and the pyrazole ring, C-H stretching of the tert-butyl and methylene groups, and C=N and C=C stretching vibrations within the pyrazole ring. The presence of characteristic N-H stretching and pyrazole ring vibrations is a key indicator of the compound's structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Pyrazole | N-H Stretch | ~3150 |

| Alkyl | C-H Stretch | 2850-3000 |

| Pyrazole | C=N Stretch | 1550-1620 |

| Amine (R-NH₂) | N-H Bend | 1590-1650 |

Mass Spectrometry: Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form a pseudomolecular ion [M+H]⁺.

For this compound (C₈H₁₅N₃), the expected monoisotopic mass is approximately 153.1266 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm this mass with high precision, allowing for the unambiguous determination of the elemental formula. The observation of a molecular ion peak consistent with the formula C₈H₁₅N₃ serves as primary evidence for the compound's identity.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| Exact Mass (Monoisotopic) | 153.1266 g/mol |

| Expected [M+H]⁺ (HRMS) | 154.1339 |

Elemental Analysis for Compositional Verification

Elemental analysis provides

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Supramolecular Interactions

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported. However, the solid-state architecture and supramolecular interactions can be inferred by examining the crystal structures of closely related pyrazole derivatives. Analysis of analogous compounds provides a robust model for the expected bond lengths, bond angles, and intermolecular forces that govern the crystal packing of the target molecule.

For instance, the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveals key features of the pyrazole core. In this related molecule, the pyrazole ring is essentially planar. nih.gov A similar planarity is expected for the pyrazole ring in this compound. The bulky tert-butyl group attached at the C3 position will influence the local geometry and steric interactions.

Supramolecular interactions are crucial in defining the crystal lattice. In many amino-pyrazole derivatives, hydrogen bonding is a dominant cohesive force. In the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H···N and N—H···O intermolecular hydrogen bonds, forming sheets within the crystal. nih.gov For this compound, the presence of both the pyrazole N-H group and the primary amine (-CH₂NH₂) group provides ample opportunity for extensive hydrogen bonding. It is highly probable that the molecules will form a network of N—H···N hydrogen bonds, where the pyrazole nitrogen atoms act as acceptors and the N-H groups of both the pyrazole ring and the methanamine side chain act as donors.

Another relevant analogue, 3,5-bis(t-butyl)-1H-pyrazol-4-amine, also demonstrates a planar pyrazole ring and participates in hydrogen bonding. researchgate.net The presence of the aminomethyl group in the target compound introduces additional conformational flexibility and potential for hydrogen bonding compared to a simple amino group directly attached to the ring. The crystal packing will likely be a balance between efficient space-filling, dictated by the sterically demanding tert-butyl group, and the directional preferences of the hydrogen bonds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyrazole/Phenyl) | 50.61 (6)° |

| Key Supramolecular Interactions | N—H···N and N—H···O hydrogen bonds |

Conformational Analysis using Spectroscopic Data and Computational Models

The conformational landscape of this compound in solution can be understood through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and complemented by computational modeling. While specific conformational studies on this exact molecule are not prevalent, analysis of NMR data from structurally similar compounds provides significant insights into its likely conformational preferences.

The primary regions of conformational flexibility in this compound are the rotation around the C5-C(methanamine) single bond and the orientation of the aminomethyl group. The large tert-butyl group at the C3 position is expected to have a significant impact on the conformational equilibrium by sterically hindering rotation and influencing the orientation of the adjacent methanamine substituent.

NMR spectroscopic data for related compounds, such as N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, show characteristic chemical shifts for the pyrazole ring protons and carbons. mdpi.com In this analogue, the proton at the C4 position of the pyrazole ring appears as a singlet, indicating a specific electronic environment. The chemical shifts of the tert-butyl group's protons and carbons are also characteristic and confirm its presence. mdpi.comresearchgate.net For this compound, similar characteristic signals are expected. The ¹H NMR spectrum would likely show a singlet for the C4-H proton and a singlet for the nine equivalent protons of the tert-butyl group. The methylene (-CH₂-) and amine (-NH₂) protons of the methanamine group would also give rise to distinct signals, the coupling patterns of which could provide information about the rotational freedom around the C5-C bond.

Computational models, such as those based on Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules. For pyrazole derivatives, computational chemistry can predict stable conformations, rotational energy barriers, and the distribution of electron density. A computational analysis of this compound would likely reveal that the lowest energy conformations minimize steric repulsion between the tert-butyl group and the methanamine side chain. The orientation of the lone pair on the amine nitrogen and its potential for intramolecular interactions with the pyrazole ring could also be elucidated through such models.

| Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (t-Bu) | 1.24 | Singlet |

| Pyrazole H-4 | 5.74 | Singlet |

| N-Methyl (MeN) | 3.40 | Singlet |

Chemical Reactivity and Mechanistic Investigations of 3 Tert Butyl 1h Pyrazol 5 Yl Methanamine

Amination Reactivity and Formation of Secondary and Tertiary Amines

The primary amine of the methanamine moiety in (3-tert-butyl-1H-pyrazol-5-yl)methanamine is a key site for nucleophilic reactions, allowing for the straightforward synthesis of secondary and tertiary amines through alkylation and reductive amination.

Reductive Amination: A highly efficient one-pot, two-step method for forming secondary amines involves the reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with aldehydes. mdpi.comresearchgate.net This process begins with a solvent-free condensation reaction between the aminopyrazole and an aldehyde (e.g., p-methoxybenzaldehyde) at elevated temperatures to form an N-(5-pyrazolyl)imine intermediate. mdpi.com Subsequent reduction of this imine, typically with sodium borohydride (B1222165) in methanol (B129727) at ambient temperature, yields the corresponding secondary amine in good yield. mdpi.comresearchgate.net This methodology is noted for its operational simplicity and the fact that isolation of the intermediate imine is not required. mdpi.com It is expected that this compound would undergo similar reactions to yield N-substituted secondary amines.

Alkylation and Acylation: Direct alkylation with alkyl halides can also produce secondary and tertiary amines, although careful control of stoichiometry is required to manage the degree of alkylation. Furthermore, the primary amine readily reacts with acylating agents. For instance, the analogous 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) to form N-sulfonylated products. mdpi.comresearchgate.net This reaction proceeds efficiently at room temperature and can even result in double N-sulfonylation, highlighting the amine's reactivity. mdpi.com

| Reactant | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 1. p-methoxybenzaldehyde, 120 °C 2. NaBH₄, MeOH | Secondary Amine | One-pot reductive amination; no isolation of imine intermediate. | mdpi.comresearchgate.net |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride, Et₃N, MeCN | Sulfonamide | Efficient double N-sulfonylation at room temperature. | mdpi.comresearchgate.net |

Functional Group Interconversions on the Methanamine Moiety

The aminomethyl group is amenable to a range of functional group interconversions beyond N-alkylation and N-acylation. These transformations can introduce new functionalities and modulate the compound's chemical properties.

One of the primary reactions is the formation of imines (Schiff bases) through condensation with aldehydes or ketones. This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable final product or serve as an intermediate for further reactions, such as reduction to a secondary amine as discussed previously. mdpi.com

Another potential transformation is the conversion of the primary amine into other nitrogen-containing functional groups. For example, diazotization with nitrous acid (generated in situ from NaNO₂) could yield a diazonium salt. While often unstable, these intermediates are highly versatile in synthesis, capable of being converted into a wide array of functional groups including halides (Sandmeyer reaction), hydroxyls, and nitriles. Research on other 5-aminopyrazoles has shown that they can undergo Sandmeyer-type reactions to introduce iodine at the 5-position, though this can require specific conditions to avoid byproducts. nih.gov

Reactions Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents at the C3 and C5 positions.

Due to the electron-rich nature of the pyrazole ring, it readily undergoes electrophilic aromatic substitution. The regioselectivity of this reaction is well-established, with the attack occurring preferentially at the C4 position. pharmaguideline.com This is because the electron-donating effects of the ring nitrogens increase the electron density at this position, making it the most nucleophilic carbon. pharmaguideline.com

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Pyrazoles can be halogenated at the C4 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). mdpi.combeilstein-archives.org These reactions are often carried out under mild conditions. mdpi.combeilstein-archives.org For pyrazoles where the C4 position is already substituted, halogenation may require more forcing conditions and can occur at other positions. researchgate.net

Nitration: Nitration of pyrazoles typically yields the 4-nitro derivative. researchgate.net The reaction can proceed through the formation of an N-nitro intermediate which then rearranges. researchgate.net Reagents such as a mixture of nitric and sulfuric acid or tert-butyl nitrite (B80452) can be employed. nih.gov

The tert-butyl group at C3 is a bulky, electron-donating group, while the aminomethyl group at C5 is also activating. Both substituents would further enhance the reactivity of the C4 position towards electrophilic attack.

| Reaction | Typical Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | NCS, NBS, NIS | C4 | mdpi.combeilstein-archives.org |

| Nitration | HNO₃/H₂SO₄ | C4 | researchgate.net |

| Sulfonylation | SO₃/H₂SO₄ | C4 | pharmaguideline.com |

Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to its electron-rich character. However, the presence of strong electron-withdrawing groups or the conversion of a hydroxyl group into a good leaving group can facilitate such reactions. The C3 and C5 positions are the most susceptible to nucleophilic attack due to the electron-withdrawing influence of the adjacent nitrogen atoms. pharmaguideline.com

For this compound, direct nucleophilic substitution on the ring is unlikely. However, if the aminomethyl group were to be converted into a diazonium salt, nucleophiles could displace the diazo group. Furthermore, if a halogen were present at the C5 position, nucleophilic aromatic substitution (SNAr) could be possible, particularly if the pyrazole nitrogen is substituted with an electron-withdrawing group.

The pyrazole ring is generally quite stable towards oxidizing agents, often allowing for the selective oxidation of side-chain substituents. pharmaguideline.com However, under specific and potent oxidative conditions, such as with hydrogen peroxide, oxidative cleavage of the pyrazole ring can occur, particularly in 5-aminopyrazoles, leading to open-chain products like azo-nitriles. acs.org Computational studies on the oxidation of 1H-pyrazol-5-amines suggest the reaction may proceed through a hydroxylamine (B1172632) intermediate, which then eliminates water to cause ring opening. researchgate.net

Regarding reduction, the pyrazole ring is also markedly resistant to catalytic hydrogenation and chemical reducing agents. pharmaguideline.com While the unsubstituted ring is difficult to reduce, derivatives can be reduced under various conditions. For instance, reduction of cyclic amides within fused pyrazole systems has been achieved using a NaBH₄/I₂ mixture. researchgate.net This suggests that while standard sodium borohydride is often ineffective on the pyrazole ring itself, its reactivity can be enhanced with additives to reduce the heterocycle. mdma.ch

Participation in Cycloaddition and Annulation Reactions

While pyrazoles are often synthesized via [3+2] cycloaddition reactions, the formed pyrazole ring can also participate in further annulation reactions to build fused heterocyclic systems. organic-chemistry.orgnih.govbeilstein-journals.org These reactions typically involve the functional groups attached to the pyrazole core or the N-H bond of the ring itself.

For this compound, the primary amine and the N-H proton provide two nucleophilic sites that can participate in cyclocondensation reactions with appropriate bielectrophiles. For example, 5-aminopyrazoles are common precursors in the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, through reactions with α,β-unsaturated ketones or 1,3-diketones. nih.gov The reaction with α,β-unsaturated ketones is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

Annulation reactions can also involve C-H activation of the pyrazole ring. While less common, these processes, often catalyzed by transition metals, allow for the construction of complex fused structures. The development of stereoselective [3+2] annulation processes between pyrazolone (B3327878) derivatives and other reactants highlights the utility of the pyrazole scaffold in building complex, spirocyclic systems. rsc.org

Mechanisms of Condensation and Reduction Reactions of this compound

The chemical reactivity of this compound is characterized by the nucleophilic nature of its primary amino group, which readily participates in condensation and subsequent reduction reactions. These transformations are fundamental in the synthesis of more complex molecules, leveraging the pyrazole moiety as a key structural scaffold. Mechanistic investigations into these reactions, while not extensively detailed for this specific molecule in available literature, can be understood through established principles of organic chemistry and studies of analogous pyrazole-containing compounds.

Mechanism of Condensation Reactions

The condensation of this compound with aldehydes or ketones proceeds via a nucleophilic addition-elimination pathway to form a Schiff base, or imine. This reaction is typically catalyzed by either acid or base, or can proceed under neutral conditions with heating.

The generally accepted mechanism involves two key stages:

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the methanamine group attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine. This step is reversible.

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, typically by an acid catalyst or a protic solvent. This converts the hydroxyl group into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a water molecule and forming a protonated imine. Deprotonation of the nitrogen then yields the final imine product.

A study on the synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrated a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.com This reaction, which forms an N-(5-pyrazolyl)imine, proceeds by heating the reactants together, indicating that thermal conditions can be sufficient to drive the dehydration step. mdpi.comresearchgate.net

The reaction can be summarized by the following general scheme:

Step 1: Nucleophilic attack and formation of the carbinolamine intermediate. this compound + R-CHO ⇌ Carbinolamine Intermediate

Step 2: Dehydration to form the imine. Carbinolamine Intermediate ⇌ Imine + H₂O

The conditions for such condensation reactions can vary, as illustrated in the following table which details the synthesis of an analogous N-(5-pyrazolyl)imine.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 120 °C, 2 h, solvent-free | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | Good | mdpi.comresearchgate.net |

Mechanism of Reduction Reactions

The imine formed from the condensation reaction can be readily reduced to a secondary amine. This reductive amination process is a cornerstone of synthetic organic chemistry for the formation of C-N bonds. The most common method for this reduction is catalytic hydrogenation or the use of hydride reducing agents.

Hydride Reduction:

Reductions using hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are frequently employed. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbon of the imine C=N double bond. This addition breaks the pi bond and forms a new C-H bond, resulting in an anionic nitrogen species. A subsequent workup with a protic solvent (e.g., water or alcohol) protonates the nitrogen anion to yield the final secondary amine.

In the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the intermediate N-(5-pyrazolyl)imine was reduced in situ with sodium borohydride in methanol at ambient temperature. mdpi.comresearchgate.net The disappearance of the azomethine proton signal in the ¹H-NMR spectrum confirmed the reduction of the imine to the corresponding amine. mdpi.com

The mechanistic steps for the hydride reduction can be outlined as:

Hydride Attack: The hydride ion from the reducing agent attacks the imine carbon.

Protonation: The resulting nitrogen anion is protonated by the solvent or during aqueous workup.

A study involving the acylation of 5-amino-3-methyl-pyrazole followed by reduction with LiAlH₄ also demonstrates the utility of hydride reagents in reducing amide functionalities to the corresponding alkyl amines, which is a related transformation. scirp.org

The following table provides details on the reduction of an analogous N-(5-pyrazolyl)imine.

| Reactant | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | Sodium borohydride | Methanol | Ambient temperature | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | mdpi.comresearchgate.net |

Role As a Versatile Building Block in Complex Molecule Synthesis

Strategic Utilization in the Construction of Diverse N-Heterocyclic Architectures

The bifunctional nature of (3-tert-butyl-1H-pyrazol-5-yl)methanamine, possessing both an aminomethyl group and the pyrazole (B372694) nucleus, makes it an ideal starting material for synthesizing a variety of N-heterocyclic architectures. The primary amine serves as a potent nucleophile, readily participating in reactions such as condensation, acylation, and reductive amination. mdpi.com These reactions allow for the introduction of diverse side chains and the formation of new carbon-nitrogen bonds, which are fundamental steps in building more elaborate molecules. mdpi.com

The pyrazole ring itself contains nitrogen atoms that can act as nucleophiles or be functionalized, further expanding its synthetic utility. nih.govchim.it The presence of the bulky tert-butyl group at the 3-position provides significant steric hindrance. This steric influence can direct the regioselectivity of reactions at other positions of the pyrazole ring and affect the conformational properties of the final products. Chemists can leverage these characteristics to construct complex molecules with precise control over their three-dimensional shape. For instance, the aminomethyl group can be transformed into various functional groups, leading to the synthesis of substituted pyrazoles that are key intermediates for pharmacologically active compounds and functional materials. researchgate.net

Precursor for Fused Pyrazole Derivatives

One of the most significant applications of aminopyrazole derivatives is in the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. This compound is a prime candidate for constructing fused pyrazole derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. ias.ac.innih.gov These fused systems are of great interest in medicinal chemistry due to their structural analogy to purines and their wide range of biological activities. chim.itnih.gov

The synthesis of these bicyclic heterocycles typically involves a cyclocondensation reaction between the aminopyrazole precursor and a 1,3-bielectrophilic reagent. chim.itmdpi.com The aminomethyl group, or a derivative thereof, acts as a key nucleophilic handle that initiates the ring-closing cascade. For example, reaction with β-dicarbonyl compounds or their equivalents is a common and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines can be accessed through cyclization with various nitriles or other suitable precursors. nih.govnih.gov The tert-butyl substituent remains an integral part of the final fused structure, influencing its physicochemical properties and potential biological target interactions.

| Fused Pyrazole System | General Structure | Typical Reagents for Synthesis |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | ![Pyrazolo[1,5-a]pyrimidine structure](https://i.imgur.com/example1.png) | β-Dicarbonyl compounds, β-enaminones, chalcones |

| Pyrazolo[3,4-d]pyrimidine | ![Pyrazolo[3,4-d]pyrimidine structure](https://i.imgur.com/example2.png) | Ortho-amino esters of pyrazole with nitriles |

| Pyrazolo[3,4-b]pyridine | ![Pyrazolo[3,4-b]pyridine structure](https://i.imgur.com/example3.png) | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones |

Application in the Synthesis of Ligands for Coordination Chemistry (Conceptual)

Conceptually, this compound is an excellent candidate for designing novel ligands for coordination chemistry. Pyrazole-based ligands are widely used due to their ability to form stable complexes with a vast range of metal ions, leading to diverse coordination geometries and applications in areas such as catalysis and materials science. researchgate.netresearchgate.netrepec.org

| Potential Metal Ion (M) | Conceptual Complex Structure | Potential Coordination Mode | Potential Applications |

|---|---|---|---|

| Cu(II), Ni(II), Co(II) | [M(L)2]2+, [M(L)Cl2] | Bidentate (Npyrazole, Namine) | Catalysis, Bioinorganic Models |

| Pd(II), Pt(II) | [M(L)Cl2] | Bidentate (Npyrazole, Namine) | Homogeneous Catalysis |

| Lanthanides (Ln) | [Ln(L)3]3+ | Bidentate (Npyrazole, Namine) | Luminescent Materials |

Integration into Parallel Synthesis and Combinatorial Chemistry Libraries (Conceptual)

The structure of this compound is well-suited for integration into parallel synthesis and combinatorial chemistry workflows. nih.gov These techniques are pivotal in modern drug discovery, allowing for the rapid generation of large, diverse libraries of compounds for high-throughput screening. nih.gov The key to this application lies in the reactive aminomethyl handle.

Starting from the this compound scaffold, a multitude of different chemical moieties can be appended to the primary amine. For example, a library of amides could be generated by reacting the parent amine with a diverse collection of carboxylic acids or acyl chlorides in a parallel format. Similarly, a library of substituted amines could be synthesized via reductive amination with a variety of aldehydes and ketones. This approach enables the systematic exploration of the chemical space around the core pyrazole structure. acs.org The tert-butyl group acts as a constant structural feature, while the modifications at the amine site allow for the tuning of properties such as potency, selectivity, and pharmacokinetics. This strategy significantly accelerates the process of identifying lead compounds for drug development programs. nih.govacs.org

| Core Scaffold | Reaction Type | Diverse Building Block (R-X) | Resulting Library Structure |

|---|---|---|---|

| This compound | Acylation | R-COCl (Diverse Acyl Chlorides) | Amide Library |

| This compound | Reductive Amination | R-CHO (Diverse Aldehydes) | Secondary Amine Library |

| This compound | Sulfonylation | R-SO2Cl (Diverse Sulfonyl Chlorides) | Sulfonamide Library |

Computational and Theoretical Chemistry Investigations of 3 Tert Butyl 1h Pyrazol 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of (3-tert-butyl-1H-pyrazol-5-yl)methanamine. eurasianjournals.combohrium.com Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to determine the optimized molecular geometry and electronic properties of pyrazole (B372694) derivatives. nih.gov

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich pyrazole ring and the methanamine nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the pyrazole ring, highlighting regions susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net In the MEP of this compound, negative potential (red and yellow regions) is concentrated around the sp2-hybridized nitrogen atom of the pyrazole ring and the nitrogen of the amine group, signifying these as sites for hydrogen bond acceptance. Positive potential (blue regions) is found around the amine and pyrazole N-H protons, indicating hydrogen bond donor sites. This information is critical for predicting non-covalent interactions. researchgate.net

Reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors help in comparing the reactivity of a series of related compounds and in understanding their reaction mechanisms. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space and dynamic behavior of flexible molecules like this compound. eurasianjournals.comeurasianjournals.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time, providing insights into its preferred shapes and flexibility. nih.gov

During an MD simulation, metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation over the simulation period. nih.gov Analysis of the torsional angles over time provides a detailed picture of the molecule's conformational landscape. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.govtandfonline.com

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(ring)-C(ring)-C(tert-butyl)-C(methyl) | Rotation of the tert-butyl group. |

Prediction of Thermochemical Parameters and Reaction Pathways

Computational chemistry enables the accurate prediction of thermochemical parameters for molecules, which are essential for understanding their stability and reaction energetics. High-level quantum-chemical methods, such as G4 and G3MP2, have been shown to calculate gas-phase molar enthalpies of formation for alkyl-pyrazoles with excellent agreement with experimental data. researchgate.net

For this compound, these methods can be used to calculate standard enthalpies of formation (ΔHf°), Gibbs free energies of formation (ΔGf°), and heat capacities (Cv). nih.govresearchgate.net This data is vital for assessing the thermodynamic stability of the molecule and for calculating the enthalpies of potential reactions it might undergo.

Furthermore, computational methods can be used to elucidate reaction mechanisms and predict reaction pathways. By locating transition state structures and calculating their energies, the activation energy (energy barrier) for a given reaction can be determined. researchgate.net For instance, the N-alkylation reaction at the pyrazole ring, a common reaction for this class of compounds, can be modeled to determine which of the two ring nitrogens is the preferred site of reaction and how the solvent influences the reaction's energy barrier. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products.

Table 3: Predicted Thermochemical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (gas phase, 298.15 K) |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | +85.5 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +250.2 kJ/mol |

Molecular Docking and Ligand Design Principles (Conceptual framework)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. researchgate.netijpbs.com The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. mdpi.com Therefore, this compound can be conceptually evaluated as a ligand for various protein targets.

In a conceptual docking study, the molecule would be placed into the active site of a target protein. The pyrazole ring is a versatile interaction hub; the N-H group can act as a hydrogen bond donor, while the adjacent sp2 nitrogen can act as a hydrogen bond acceptor. nih.gov The methanamine group provides an additional strong hydrogen bond donor site. The tert-butyl group is large and hydrophobic, making it suitable for filling hydrophobic pockets within a protein's active site, contributing to binding affinity through van der Waals interactions.

The design principles for new ligands based on this scaffold would involve modifying its structure to optimize interactions with a specific target. For example, the amine group could be functionalized to introduce additional interaction points or to modulate the molecule's physicochemical properties. The tert-butyl group could be replaced with other groups to probe different hydrophobic pockets or to alter the molecule's conformational preferences.

Table 4: Structural Features and Potential Roles in Ligand Design

| Molecular Feature | Potential Interaction Type | Role in Ligand Binding |

|---|---|---|

| Pyrazole N-H | Hydrogen Bond Donor | Anchoring the ligand in the active site. |

| Pyrazole sp2-N | Hydrogen Bond Acceptor | Forming key interactions with receptor backbone or side chains. |

| Methanamine -NH2 | Hydrogen Bond Donor | Providing additional specific interactions. |

| Aromatic Pyrazole Ring | π-π Stacking | Interacting with aromatic residues like Phenylalanine, Tyrosine. |

Development of Quantitative Structure-Reactivity Relationships (QSRR) (Conceptual)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical reactivity of a series of compounds with their structural or computationally derived properties, known as molecular descriptors. researchgate.netej-chem.org Developing a QSRR model is a conceptual framework for systematically studying a class of compounds based on the this compound scaffold.

The first step involves creating a dataset of pyrazole derivatives with experimentally measured reactivity data (e.g., reaction rates or equilibrium constants). Next, a wide range of molecular descriptors would be calculated for each compound in the series using computational software. msjonline.orgneuroquantology.com These descriptors can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Finally, statistical techniques such as Multiple Linear Regression (MLR) are used to build an equation that relates a selection of the most relevant descriptors to the observed reactivity. msjonline.org A statistically significant QSRR model (validated with high r² and q² values) can provide valuable insights into the molecular features that govern reactivity. msjonline.orgneuroquantology.com This knowledge can then be used to predict the reactivity of new, unsynthesized derivatives and to rationally design molecules with desired reactivity profiles.

Table 5: Examples of Molecular Descriptors for QSRR Development

| Descriptor Class | Specific Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Electron-donating/accepting ability, Polarity |

| Steric | Molecular weight, Molar volume, Surface area | Size and shape of the molecule |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

Structure Activity Relationship Sar Methodologies for Pyrazole Based Derivatives

Design Principles for Systematic Structural Modification of the (3-tert-butyl-1H-pyrazol-5-yl)methanamine Scaffold

Influence of Substituents on the Pyrazole (B372694) Ring on Molecular Interactions

The substitution pattern on the pyrazole ring is a critical determinant of a compound's biological activity. The tert-butyl group at the C3 position of the this compound scaffold imparts significant steric bulk and lipophilicity. This bulky group can serve as a conformational anchor, influencing the orientation of the molecule within a binding pocket and potentially enhancing interactions with hydrophobic regions of a target protein. The hydrophobic nature of the tert-butyl group can also improve membrane permeability, a crucial factor for reaching intracellular targets.

Systematic SAR studies often involve replacing the tert-butyl group with other alkyl groups of varying sizes (e.g., isopropyl, cyclohexyl) or with different electronic properties to probe the steric and hydrophobic requirements of the binding site. For instance, replacing the tert-butyl group with smaller alkyl groups might be necessary if the binding pocket is sterically constrained.

Furthermore, substitution at other positions on the pyrazole ring can modulate the electronic properties of the heterocycle. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the pKa of the pyrazole nitrogens and influence the strength of hydrogen bonding interactions with target residues. For example, in a series of pyrazole-based kinase inhibitors, the introduction of a trifluoromethyl group significantly impacted potency. The strategic placement of substituents can also introduce new interaction points, such as halogen bonds, which are increasingly recognized for their role in ligand-protein binding.

A summary of the influence of various substituents on the pyrazole ring is presented in the table below:

| Substituent Type | Position | Potential Influence on Molecular Interactions |

| Bulky Alkyl (e.g., tert-butyl) | C3/C5 | Increases lipophilicity, enhances hydrophobic interactions, can act as a conformational anchor. |

| Small Alkyl (e.g., methyl) | C3/C5 | Probes steric limitations of the binding pocket. |

| Halogens (F, Cl, Br) | C4/C5 | Can form halogen bonds, alters electronic properties, and increases lipophilicity. |

| Electron-Withdrawing Groups (e.g., NO2, CN) | C4 | Modulates the acidity of the pyrazole NH and the basicity of the pyrazole N2, potentially affecting hydrogen bonding. |

| Electron-Donating Groups (e.g., OCH3, NH2) | C4 | Increases electron density in the ring, influencing pKa and hydrogen bonding capabilities. |

Exploration of Modifications at the Methanamine Bridge and its Impact on Binding Motif

The methanamine bridge in this compound serves as a flexible linker connecting the pyrazole core to other parts of a molecule, often a pharmacophoric element that interacts with the biological target. The length, rigidity, and chemical nature of this bridge are critical for correctly positioning the interacting moieties within the binding site.

Modifications to the methanamine bridge can include:

Varying the Length: Extending or shortening the methylene (B1212753) linker can optimize the distance between the pyrazole scaffold and other key binding elements. A four-carbon chain has been identified as optimal for binding in some bioactive compounds.

Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropane, piperidine) into the linker can restrict conformational flexibility. This can lead to a more favorable binding entropy and improved selectivity, as the molecule is pre-organized in a conformation that is complementary to the binding site.

Bioisosteric Replacement: The amide bond is a common linker in drug molecules, and its bioisosteric replacement is a widely used strategy to improve metabolic stability and pharmacokinetic properties. For the methanamine bridge, bioisosteres such as oxazoles, oxadiazoles, or triazoles can be considered. These heterocyclic rings can mimic the hydrogen bonding capabilities of the amine and methylene groups while offering improved metabolic stability. The trifluoroethylamine group is another potential bioisostere that can mimic the carbonyl group of an amide and enhance metabolic stability.

The impact of these modifications is often evaluated through their effect on the binding motif. For example, a change in the linker might alter the hydrogen bonding network between the ligand and the receptor or disrupt crucial hydrophobic interactions, leading to a loss of activity. Conversely, an optimized linker can enhance these interactions, resulting in increased potency.

Effects of N-Substitution on Pyrazole Ring Conformation and Electronic Properties

N-substitution on the pyrazole ring is a common strategy to modulate the properties of pyrazole-based compounds. Alkylation or arylation at the N1 position can significantly impact the molecule's conformation, electronic properties, and potential for intermolecular interactions.

Electronically, N-substitution affects the electron density distribution within the pyrazole ring. An electron-withdrawing N-substituent will decrease the basicity of the N2 atom, potentially weakening its ability to act as a hydrogen bond acceptor. Conversely, an electron-donating substituent will increase the basicity of the N2 atom. These electronic effects can be crucial for fine-tuning the interactions with the target protein.

Regioselectivity is a key consideration in the N-substitution of unsymmetrical pyrazoles. Generally, alkylation or arylation occurs preferentially at the less sterically hindered nitrogen atom. The choice of reaction conditions, such as the base and solvent, can also influence the regioselectivity of the substitution.

Methodologies for Library Design and Synthesis for SAR Studies

To efficiently explore the SAR of the this compound scaffold, the design and synthesis of compound libraries are essential. Combinatorial chemistry and parallel synthesis are powerful tools for generating a diverse set of analogs for biological screening.

Library Design: The design of a focused library begins with the identification of key diversity points on the scaffold. For this compound, these would include the substituent at the C3 position, modifications to the methanamine bridge, and various substitutions on the pyrazole nitrogen. A "scaffold decoration" approach is often employed, where a common core structure is elaborated with a variety of building blocks. Virtual screening and computational modeling can aid in the selection of building blocks that are likely to yield active compounds.

Synthesis Methodologies:

Solid-Phase Synthesis: This technique allows for the rapid synthesis of a large number of compounds by attaching the pyrazole scaffold to a solid support. Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin.

Solution-Phase Parallel Synthesis: This approach involves running multiple reactions in parallel in separate reaction vessels. It offers more flexibility in terms of reaction conditions and scalability compared to solid-phase synthesis.

Multi-component Reactions: These are one-pot reactions where three or more reactants combine to form a single product, incorporating significant structural diversity in a single step. The synthesis of pyrazole derivatives can often be achieved through multi-component reactions involving hydrazines, diketones, and other building blocks.

Analytical Approaches for Correlating Structural Variations with Observed Chemical or Physicochemical Attributes

A variety of analytical techniques are employed to characterize the synthesized compounds and to correlate their structural features with their observed properties. This correlation is fundamental to establishing a robust SAR.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is invaluable for confirming the structure of synthesized analogs. Chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms. Changes in chemical shifts upon structural modification can be correlated with electronic effects of substituents and can provide insights into conformational changes. For example, the ¹³C-NMR chemical shifts of benzylic carbanions can be used to quantify the electron-withdrawing or -donating properties of substituents on a heterocyclic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. Changes in the vibrational frequencies of specific bonds (e.g., N-H, C=O) can indicate alterations in bond strength due to electronic effects of neighboring substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. The retention time in reversed-phase HPLC can also be used as a measure of lipophilicity. By correlating retention times with biological activity, a preliminary understanding of the role of lipophilicity in the SAR can be obtained.

Chiral Chromatography: For compounds that are chiral, chiral HPLC or supercritical fluid chromatography (SFC) is used to separate and analyze the enantiomers. This is crucial as enantiomers often exhibit different biological activities.

Computational Tools in SAR Analysis and Predictive Model Development

Computational chemistry plays a pivotal role in modern SAR studies by providing insights into ligand-receptor interactions and by enabling the development of predictive models.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical or physicochemical properties of a series of compounds with their biological activity.

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules, such as topological indices and physicochemical properties (e.g., logP, molar refractivity).

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their alignment. They generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.

The following table illustrates a typical output from a 2D-QSAR study on pyrazole derivatives, showing the correlation between molecular descriptors and inhibitory activity.

| Compound | pIC50 (Experimental) | pIC50 (Predicted) | BCUT_PEOE_2 |

| 1 | 5.28 | 5.31 | 0.67 |

| 2 | 4.96 | 4.92 | 0.59 |

| 3 | 4.85 | 4.88 | 0.61 |

| 4 | 4.77 | 4.75 | 0.55 |

| 5 | 4.66 | 4.69 | 0.58 |

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. It allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding site. Docking studies can rationalize observed SAR trends and guide the design of new analogs with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein.

By integrating these computational tools with experimental synthesis and biological testing, a comprehensive and predictive understanding of the SAR for the this compound scaffold can be achieved, accelerating the discovery of novel and optimized bioactive compounds.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Protocols

Key research avenues include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly reduce waste and simplify procedures. mdpi.comias.ac.in MCRs are noted for their high atom economy and efficiency. researchgate.net

Green Solvents and Catalysts: The exploration of benign solvents, particularly water, is a major trend in pyrazole (B372694) synthesis. rsc.orgresearchgate.net Future protocols will likely focus on using water or solvent-free conditions, often assisted by energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.netnih.gov Furthermore, the development and use of recyclable, biodegradable, or nano-sized catalysts can minimize environmental impact. mdpi.com

Catalyst-Free and Solvent-Free Conditions: Research into catalyst-free and solvent-free reactions, sometimes facilitated by grinding or heating, represents a frontier in sustainable chemistry. ias.ac.inmdpi.com Applying these methods to the synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methanamine could offer a highly efficient and environmentally friendly production route.

Exploration of Novel Catalytic Transformations Involving this compound